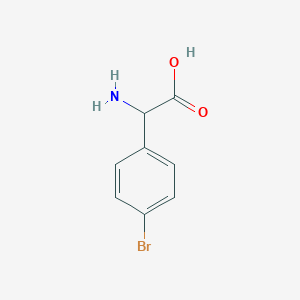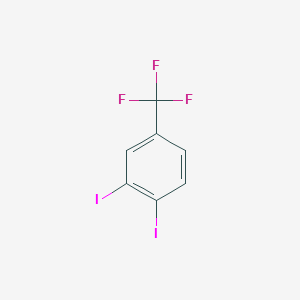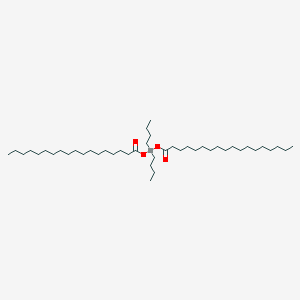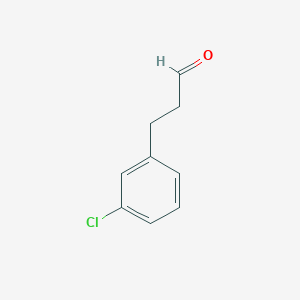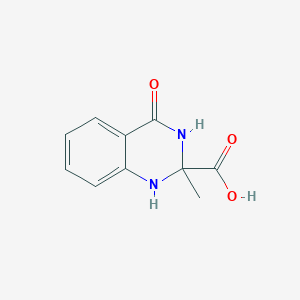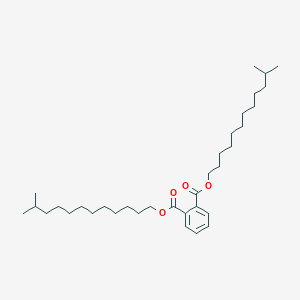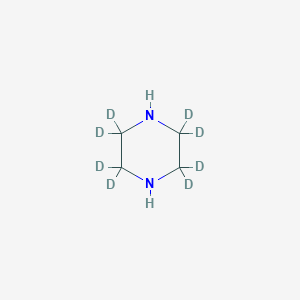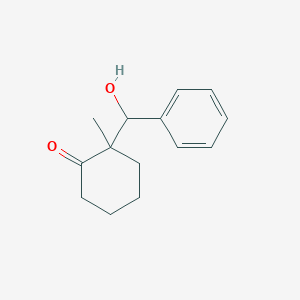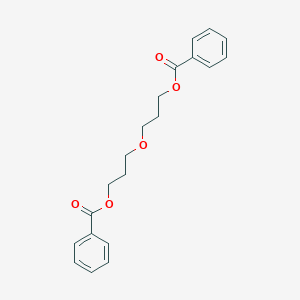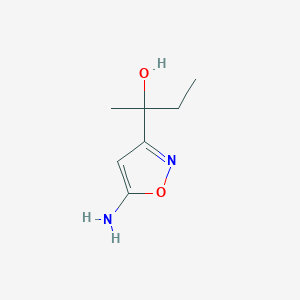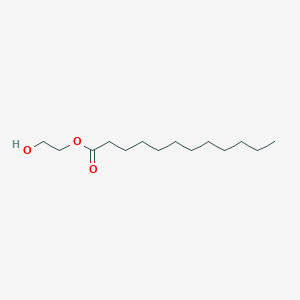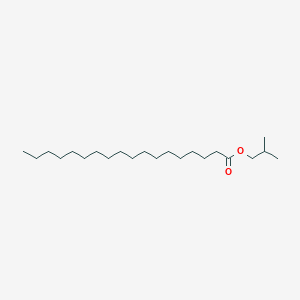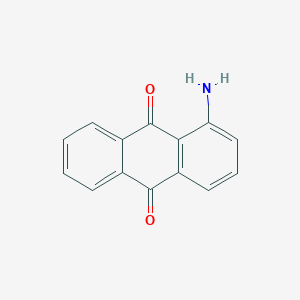
1-氨基蒽醌
概述
描述
1-氨基蒽-9,10-二酮是一种有机化合物,其分子式为C14H9NO2。它是一种蒽的衍生物,其特征在于第一个位置存在一个氨基,以及第九和第十位置存在两个酮基。这种化合物以其在有机合成、药物化学和材料科学等各个领域的应用而著称。
科学研究应用
1-氨基蒽-9,10-二酮在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的前体。
生物学: 研究其潜在的抗菌活性。
医学: 研究其在抗癌药物开发中的作用。
工业: 由于其生色团特性,用于染料和颜料的生产。
作用机制
1-氨基蒽-9,10-二酮的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与生物分子上的亲核位点形成共价键,从而抑制酶活性。 它还参与氧化还原反应,产生可诱导细胞氧化应激的活性氧物种 。
生化分析
Biochemical Properties
The intramolecular charge transfer (ICT) of 1-Aminoanthraquinone in the excited state strongly depends on its solvent properties . The twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state by recent theoretical works . The ultrafast (~110 fs) TICT dynamics of 1-Aminoanthraquinone were observed from the major vibrational modes of 1-Aminoanthraquinone including the ν C-N + δ CH and ν C=O modes .
Cellular Effects
Anthraquinone derivatives are known to have various effects on cells, including anti-inflammatory, anti-oxidative, antibacterial, antiviral, anti-osteoporosis, and anti-tumor activities
Molecular Mechanism
The molecular mechanism of 1-Aminoanthraquinone involves intramolecular charge transfer in the excited state . This process is strongly influenced by solvent properties and the twisted geometry of the amino group . The ultrafast TICT dynamics of 1-Aminoanthraquinone were observed from the major vibrational modes of 1-Aminoanthraquinone .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Aminoanthraquinone in laboratory settings have been studied using femtosecond transient absorption spectroscopy . The timescale of TICT is measured to be 5 ps due to the conformational relaxation and a barrier on the S1 potential surface .
Metabolic Pathways
Anthraquinone derivatives are known to be involved in various biochemical reactions, including oxidation and reduction reactions and natural photosynthesis .
准备方法
合成路线和反应条件: 1-氨基蒽-9,10-二酮可以通过多种方法合成。 一种有效的方法是使用COMU(1-[(1-(氰基-2-乙氧基-2-氧代亚乙基氨氧基)二甲基氨基吗啉甲基)]甲胺六氟磷酸盐)作为偶联剂,将弱反应性胺与空间位阻羧酸酰胺化 。该方法简单高效,可以合成1-氨基蒽-9,10-二酮羧酰胺。
工业生产方法: 1-氨基蒽-9,10-二酮的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 采用超临界流体色谱 (SFC) 等先进技术有助于从杂质中分离旋光异构体酰胺衍生物 。
化学反应分析
反应类型: 1-氨基蒽-9,10-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成醌。
还原: 还原反应可以将酮基转化为羟基。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。
主要产品:
氧化: 形成蒽醌衍生物。
还原: 形成蒽-9,10-二醇。
取代: 形成各种取代蒽衍生物。
相似化合物的比较
1-氨基蒽-9,10-二酮可以与其他蒽衍生物进行比较,例如:
蒽醌: 缺乏氨基,但具有相似的氧化还原性质。
1,4-二氨基蒽-9,10-二酮: 含有两个氨基,导致不同的反应性和应用。
属性
IUPAC Name |
1-aminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFHLFHOQVFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28411-42-9 | |
| Record name | Poly(1-amino-9,10-anthraquinone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2052572 | |
| Record name | 1-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |
| Record name | 1-Aminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19317 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-45-1, 25620-59-1 | |
| Record name | 1-Aminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoanthraquinone (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-aminoanthraquinone?
A1: The molecular formula of 1-aminoanthraquinone is C14H9NO2, and its molecular weight is 223.23 g/mol.
Q2: What spectroscopic data is available for characterizing 1-aminoanthraquinone?
A2: Researchers commonly use techniques like UV-Vis, FTIR, 1H NMR, and 13C NMR spectroscopy to characterize 1-aminoanthraquinone. [, ] These techniques provide information about the compound's electronic transitions, functional groups, and carbon-hydrogen framework. []
Q3: What are the common synthetic routes for producing 1-aminoanthraquinone?
A3: 1-Aminoanthraquinone is typically synthesized through the reduction of 1-nitroanthraquinone. Several methods are employed for this reduction, including:
- Catalytic hydrogenation: This method utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel (R-Ni) in the presence of hydrogen gas. [, , ] This method can be carried out under mild conditions and often results in high yields and purity. [, ]
- Hydrazine hydrate reduction: This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like FeO(OH). [] It can achieve high yields (up to 98%) with minimal catalyst deactivation. []
- Amination: This method involves reacting 1-nitroanthraquinone with ammonia in a pipeline reactor under high temperature and pressure. []
Q4: Can sulfur be used in the reduction process for 1-aminoanthraquinone synthesis?
A4: Yes, adding sulfur to the sodium sulfide reduction process can be beneficial. It helps to moderate the basicity of the reaction medium, reducing the hydrolysis of nitroanthraquinone and ultimately improving product yield while decreasing the required amount of sodium sulfide. []
Q5: What is a unique characteristic of the reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride?
A5: The reaction between 1-amino-2-hydroxyanthraquinone and 4-bromobenzoyl chloride simultaneously results in both benzoylation and the formation of an oxazole ring. This unusual reactivity is attributed to the presence of intramolecular hydrogen bonding. []
Q6: What is the primary use of 1-aminoanthraquinone?
A6: 1-Aminoanthraquinone serves as a crucial intermediate in the synthesis of various anthraquinone dyes and pigments. [, , ] It is particularly important in the production of vat dyes, a class of dyes known for their excellent colorfastness. []
Q7: What other applications does 1-aminoanthraquinone have?
A7: Beyond its role in dye synthesis, 1-aminoanthraquinone and its derivatives show promise in:
- Pharmaceutical research: 1-aminoanthraquinone derivatives are being investigated for their potential pharmacological activities, including analgesic properties. [, ]
- Adsorption studies: Modified banana peel, studied for its potential to remove anionic dyes like Acid Blue 25 (structurally similar to 1-aminoanthraquinone), provides insights into antagonist-P2 receptor interactions relevant to pharmacological research. []
Q8: How does the structure of 1-aminoanthraquinone influence its properties as a dye intermediate?
A8: The presence of the amino group in 1-aminoanthraquinone allows for various chemical modifications, leading to a wide range of colors and properties in the resulting dyes. For instance, the amino group can be diazotized and coupled with other aromatic compounds to generate azo dyes. [] Additionally, it can undergo alkylation or acylation reactions to introduce further functionalities. [, ]
Q9: What methods are used to determine the solubility of 1-aminoanthraquinone?
A9: Studies have investigated the solubility of 1-aminoanthraquinone in supercritical carbon dioxide (scCO2) using various semi-empirical models. [] These models correlate solubility with CO2 density and provide valuable information for optimizing dyeing processes using scCO2 as a solvent. []
Q10: What are the material compatibility considerations for 1-aminoanthraquinone?
A10: When using 1-aminoanthraquinone, compatibility with other materials, particularly in dye formulations, is crucial. Factors to consider include solubility in various solvents, stability in the presence of other components, and potential for unwanted reactions.
Q11: What is the environmental impact of 1-aminoanthraquinone and its derivatives?
A11: The environmental impact of 1-aminoanthraquinone and related compounds, especially those used in dyeing processes, is an area of concern. Research is focused on understanding their ecotoxicological effects and developing strategies for mitigating any negative impacts. []
Q12: Does 1-aminoanthraquinone exhibit any catalytic properties?
A12: While not a traditional catalyst, 1-aminoanthraquinone can participate in photochemical reactions. Studies show that visible light irradiation of 1-aminoanthraquinone in the presence of sodium sulfite or sodium sulfide leads to the formation of sodium 1-aminoanthraquinone-2-sulfonate and -2-thiolate, respectively. []
Q13: How is computational chemistry used in research on 1-aminoanthraquinone?
A13: Computational chemistry plays a crucial role in understanding the properties and reactivity of 1-aminoanthraquinone.
- Theoretical studies: These studies utilize quantum chemical calculations to investigate properties like electronic structure, excited state dynamics, and solvent effects on intramolecular charge transfer. [, ] These calculations provide insights into factors influencing the compound's photophysical and photochemical behavior.
Q14: What are the key findings from computational studies on 1-aminoanthraquinone?
A14: Computational studies have revealed important insights into 1-aminoanthraquinone:
- Intramolecular charge transfer (ICT): Calculations confirm the presence of ICT in the excited state of 1-aminoanthraquinone, which is influenced by solvent polarity and the twisting of the amino group. [, ]
- Excited state dynamics: Theoretical studies suggest that internal conversion and intersystem crossing are crucial pathways for the ultrafast deactivation of the excited state, often involving twisting of the amino group. []
Q15: Are there any studies on the photocycloaddition reactions of 1-aminoanthraquinone?
A15: Yes, research has explored the photocycloaddition reactions of 1-aminoanthraquinone with olefins and dienes, leading to the formation of oxetane rings. [, ] These reactions typically proceed via exciplex formation between the excited state of 1-aminoanthraquinone and the olefin or diene. [, ]
Q16: What is known about the fluorescence properties of 1-aminoanthraquinone?
A16: Studies have examined the fluorescence properties of 1-aminoanthraquinone under various conditions. For instance, research using picosecond time-resolved fluorescence spectroscopy in a supersonic jet provided insights into intramolecular hydrogen bonding and its influence on fluorescence dynamics. []
Q17: Has research explored the formation of colloids using 1-aminoanthraquinone?
A17: Yes, 1-aminoanthraquinone colloids have been prepared using the reprecipitation method. [] Fluorescence studies on these colloids revealed red-shifted emission spectra compared to individual molecules, suggesting strong stacking interactions between 1-aminoanthraquinone molecules within the colloidal particles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
